molecular formula C15H25NO4 B2455956 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid CAS No. 501074-27-7

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid

Cat. No.: B2455956
CAS No.: 501074-27-7
M. Wt: 283.368
InChI Key: BJWGJHDZIXPYBR-UHFFFAOYSA-N
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Description

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an undecanoic acid chain. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid typically involves the reaction of undecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced pyrrolidine rings, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism by which 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine-2,5-dione moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and enhances its potential for various applications. The presence of the pyrrolidine-2,5-dione moiety also allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

11-(2,5-dioxopyrrolidin-1-yl)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h1-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGJHDZIXPYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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